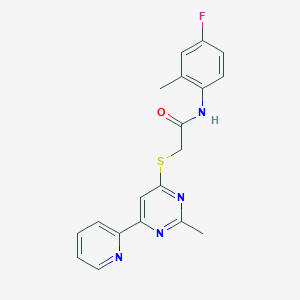

5-Bromo-6-chloro-3-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-chloro-3-iodo-1H-indazole is a fine chemical raw material that can be used as an intermediate in organic synthesis . It has a molecular weight of 357.38 .

Synthesis Analysis

The synthesis of 6-bromo-5-chloro-1H-indazole can be achieved by using 1-bromo-2-chloro-4-methylbenzene as a raw material. The process involves nitration to prepare 1-bromo-2-chloro-4-methylbenzene, then reduction of the nitro group to obtain 5-bromo-4-chloro-2-methylphenylamine, and finally cyclization to obtain 6-bromo-5-chloro-1H-indazole .Physical And Chemical Properties Analysis

5-Bromo-6-chloro-3-iodo-1H-indazole is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Applications in Chemical Synthesis

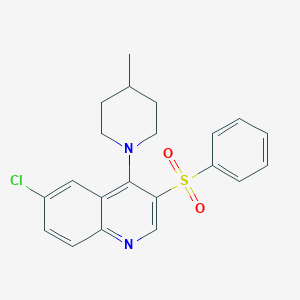

Palladium Catalyzed Cross-Coupling Reactions : 5-Bromo-6-chloro-3-iodo-1H-indazole shows reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This enables the synthesis of a variety of new functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

Transformation into Indazole Derivatives : It can undergo transformations to produce various substituted indazole derivatives, as demonstrated in the synthesis of 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole from its precursor compounds (Fujimura et al., 1984).

Generation of N-Heterocyclic Carbenes : This chemical is involved in the synthesis and study of N-heterocyclic carbenes, useful in various chemical reactions. It undergoes decarboxylation to yield specific indazolylidenes, which are then utilized in further chemical synthesis (Schmidt et al., 2007).

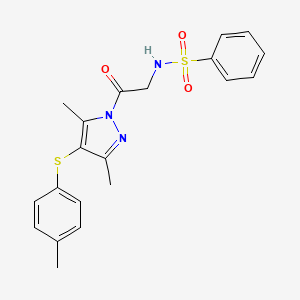

Synthesis of SF5-Substituted Indazoles : It plays a role in synthesizing SF5-substituted indazoles, demonstrating the versatility of this compound in creating various heterocyclic systems (Kanishchev & Dolbier, 2018).

Crystal and Molecular Structure Studies : The compound aids in studying the crystal and molecular structures of indazole derivatives, contributing to our understanding of these compounds' physical properties (Anuradha et al., 2014).

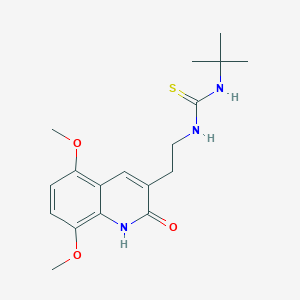

Regioselective Protection in Synthesis : Used in regioselective protection and subsequent amine coupling reactions, showcasing its utility in creating novel indazole derivatives with specific functional groups (Slade et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-6-chloro-3-iodo-1H-indazole includes several hazard statements: H302-H315-H319-H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Indazole derivatives are known to interact with various biological targets, including enzymes and receptors, playing a significant role in cell biology .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways, leading to downstream effects .

Result of Action

Indazole derivatives have been associated with various biological activities, including anticancer and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-6-chloro-3-iodo-1H-indazole . For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability .

Propriétés

IUPAC Name |

5-bromo-6-chloro-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGNJOVLFUGLHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)I)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-3-iodo-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2381408.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)